2-(Chloromethyl)pyridine basic properties

2-(Chloromethyl)pyridine basic properties

An In-depth Technical Guide to the Basic Properties of 2-(Chloromethyl)pyridine For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)pyridine is an organochlorine compound featuring a pyridine (B92270) ring substituted at the 2-position with a chloromethyl group.[1][2][3] It is a versatile chemical intermediate, particularly valuable in the synthesis of pharmaceuticals and agrochemicals.[4][5] The presence of the reactive chloromethyl group makes it an excellent electrophile, enabling a wide range of chemical transformations.[1][4] This compound and its more stable hydrochloride salt are key building blocks in medicinal chemistry for creating complex molecular architectures.[5] This guide provides a comprehensive overview of the core chemical and physical properties, synthesis, reactivity, and handling protocols for 2-(Chloromethyl)pyridine and its hydrochloride salt.

Core Physicochemical Properties

2-(Chloromethyl)pyridine is typically encountered in two forms: the free base and its hydrochloride salt. The salt form offers enhanced stability and ease of handling compared to the free base, which often exists as an oil or low-melting solid.[6] The quantitative data for both forms are summarized below.

2-(Chloromethyl)pyridine (Free Base)

The free base is a colorless to pale yellow liquid or solid with a pungent, irritating odor.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClN | [1][2][3][4] |

| Molecular Weight | 127.57 g/mol | [1][2][3][4] |

| CAS Number | 4377-33-7 | [1][2] |

| Appearance | Colorless to pale yellow liquid or white solid | [2][3][4] |

| Melting Point | 79 °C | [2] |

| Density | 1.1300 g/cm³ | [4] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and chloroform. Limited solubility in water. | [4] |

2-(Chloromethyl)pyridine Hydrochloride (Salt)

The hydrochloride salt is a more stable, white to pale brown crystalline solid that is often preferred for synthesis and storage.[6][7]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇Cl₂N (or C₆H₆ClN · HCl) | [6][7][8] |

| Molecular Weight | 164.03 g/mol | [6][7][8] |

| CAS Number | 6959-47-3 | [6][7] |

| Appearance | White to pale brown crystalline solid/mass | [6][7] |

| Melting Point | 120-127 °C | [6][7] |

| Boiling Point | 187.3 °C (at 760 mmHg) | [6] |

| Water Solubility | ≥10 g/100 mL at 22 °C | [6][7][9] |

| Other Solvents | Soluble in ethanol, DMSO, methanol, and acetone.[6][10] | |

| Sensitivity | Hygroscopic | [6][7] |

Chemical Properties and Reactivity

The chemical behavior of 2-(chloromethyl)pyridine is dominated by the electrophilic nature of the chloromethyl group and the nucleophilic character of the pyridine nitrogen.[1] This dual reactivity makes it a valuable bifunctional building block in organic synthesis.[1]

Reactivity as an Electrophile

The chloromethyl group is an excellent electrophile, making the compound highly susceptible to nucleophilic substitution reactions.[4][6] The chlorine atom can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides. This reactivity is fundamental to its application in constructing more complex molecules.[11]

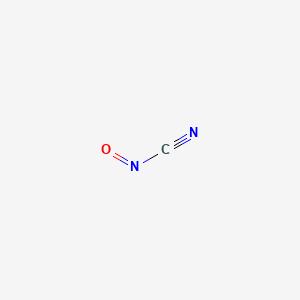

dot

Caption: General Nucleophilic Substitution Pathway.

Applications in Synthesis

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its derivatives are foundational for developing drugs such as kinase inhibitors and anti-ulcerative agents.[5][12] For example, it has been used to synthesize gadolinium (III) complexes for use as MRI contrast agents.[6][8]

-

Alkylation Reactions: It is employed as an alkylating agent in base-catalyzed reactions, such as the functionalization of calixarenes.[6][7][8]

-

Ligand Synthesis: The molecule is a precursor to various pyridine-containing ligands used in coordination chemistry and catalysis.[2]

Experimental Protocols

Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

A common and efficient laboratory-scale synthesis involves the chlorination of 2-pyridinemethanol (B130429) with thionyl chloride (SOCl₂).[13][14] An alternative industrial method starts with 2-methylpyridine.[14][15][16]

Method 1: From 2-Pyridinemethanol

This protocol describes the conversion of 2-pyridinemethanol to 2-(chloromethyl)pyridine hydrochloride.

-

Reaction:

-

Under cooling (ice bath, 0°C) and with constant stirring, slowly add 2-pyridinemethanol (1.0 eq) to an excess of thionyl chloride (SOCl₂, ~4.5 eq) over a period of 2 hours.[13]

-

Once the addition is complete, heat the resulting solution to reflux for 1 hour.[13]

-

After reflux, remove the excess thionyl chloride under vacuum.[13]

-

The remaining solid residue is the crude 2-(chloromethyl)pyridine hydrochloride, which can be used directly in subsequent steps or purified further. The reported yield is nearly quantitative (100%).[13]

-

Method 2: Multi-step Synthesis from 2-Methylpyridine

This pathway involves several steps, including oxidation, rearrangement, hydrolysis, and final chlorination.

dot

Caption: Synthesis of 2-(Chloromethyl)pyridine HCl from 2-Methylpyridine.

-

Protocol Overview:

-

Oxidation: 2-Methylpyridine is reacted with hydrogen peroxide in the presence of acetic acid at 70-80°C for 10-14 hours to form N-oxide-2-methylpyridine.[14][16]

-

Rearrangement: The N-oxide intermediate reacts with glacial acetic acid to yield 2-pyridylcarbinol acetate.[14][16]

-

Hydrolysis: The acetate intermediate is hydrolyzed under alkaline conditions (e.g., with sodium hydroxide (B78521) solution) to produce 2-pyridinemethanol.[14][15][16]

-

Chlorination: The resulting 2-pyridinemethanol is reacted with thionyl chloride to afford the final product, 2-chloromethylpyridine hydrochloride.[14][16]

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for determining the purity and assay of 2-(chloromethyl)pyridine hydrochloride. A generalized method is outlined below.

-

Principle: The compound is separated on a stationary phase based on its partitioning between the stationary and a liquid mobile phase.[17]

-

Typical Conditions (Example):

-

Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50mm x 4.6mm, 3µm).[18]

-

Mobile Phase: A mixture of aqueous buffer (e.g., 10mM ammonium (B1175870) acetate) and an organic solvent like acetonitrile.[18]

-

Detection: UV detector set at a wavelength determined from the compound's UV spectrum (e.g., 210 nm or 254 nm).[17][18]

-

Quantification: The purity and concentration are calculated by comparing the peak area of the analyte in the sample to that of a certified reference standard.[17]

-

Safe Handling and Storage

2-(Chloromethyl)pyridine and its hydrochloride salt are hazardous compounds that require strict safety protocols.[3][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a full-face respirator.[9][19]

-

Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing, such as overalls and a PVC apron.[19][20][21]

-

Respiratory Protection: If dust or vapors are generated, use a full-face respirator with appropriate cartridges (e.g., type P3).[19]

-

-

Handling:

-

Storage:

-

First Aid Measures:

-

Skin Contact: Immediately flush the affected area with large amounts of water while removing all contaminated clothing. Wash thoroughly with soap and water.[9][20][21]

-

Eye Contact: Immediately flush eyes with running water for at least 15-20 minutes, holding eyelids open.[9][20][21]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[20][21]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[19][20]

-

In all cases of exposure, seek immediate medical attention.[9][20]

-

-

Spill and Disposal:

-

For solid spills, dampen the material with water before transferring it to a suitable container for disposal.[9]

-

Use absorbent paper dampened with water to clean up any remaining material.[9]

-

Seal all contaminated materials in a vapor-tight plastic bag for disposal.[9]

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

References

- 1. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]

- 2. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 7. 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [chemicalbook.com]

- 8. 2-(クロロメチル)ピリジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 2-(Chloromethyl)pyridine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 15. Page loading... [wap.guidechem.com]

- 16. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. echemi.com [echemi.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]